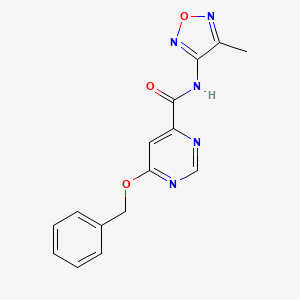
(E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one, also known as TTP-399, is a small molecule drug that has gained attention for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. TTP-399 belongs to the class of thiazolidinedione (TZD) derivatives, which are known to improve insulin sensitivity and glucose metabolism.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Staining
One study reviewed the properties of Hoechst 33258 and its analogues, which are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds, which include a piperazine moiety, are used in fluorescent DNA staining, chromosome analysis, and flow cytometry, highlighting their utility in cell biology and molecular diagnostics (Issar & Kakkar, 2013).
Piperazine Derivatives in Drug Development
Piperazine derivatives are significant in drug design due to their presence in a variety of therapeutic drugs across several categories, including antipsychotic, antidepressant, anticancer, and antiviral medications. The versatility of the piperazine scaffold allows for modifications that can lead to significant differences in medicinal properties, underscoring the potential for (E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one and similar compounds in drug discovery (Rathi et al., 2016).
Dopamine D2 Receptor Ligands
Another paper discusses the development of dopamine D2 receptor (D2R) ligands, which include piperazine and thiophene derivatives for treating neuropsychiatric disorders. The structure-activity relationship studies of these ligands offer insights into designing molecules with potential therapeutic applications for conditions like schizophrenia and Parkinson's disease (Jůza et al., 2022).
Antimicrobial and Anticancer Applications
Research on furanyl- or thienyl-substituted nucleobases and nucleosides, which share structural features with the compound of interest, demonstrates the importance of such modifications in medicinal chemistry. These compounds show promising activities against viruses, tumors, and bacteria, suggesting potential research directions for exploring the antimicrobial and anticancer applications of (E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one (Ostrowski, 2022).
Eigenschaften
IUPAC Name |
(E)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-2-3-14(19)17-5-7-18(8-6-17)15-16-13(11-21-15)12-4-9-20-10-12/h2-4,9-11H,5-8H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHZFDYMMIAFNQ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2800170.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2800171.png)
![[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride](/img/no-structure.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2800175.png)
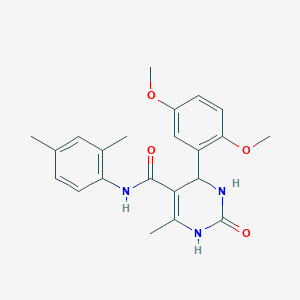
![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)
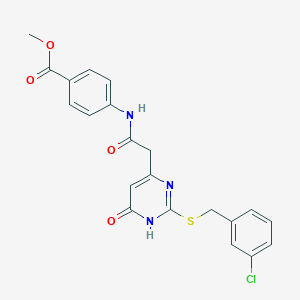

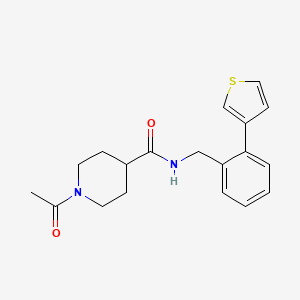
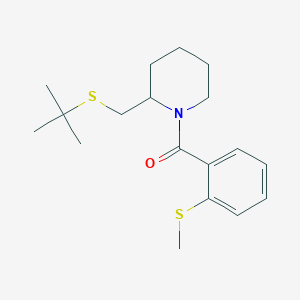
![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)
